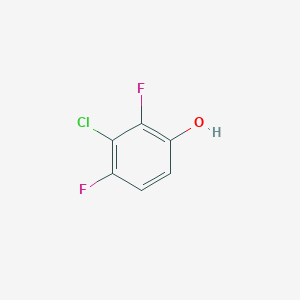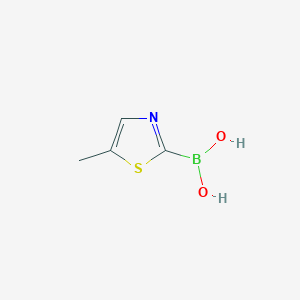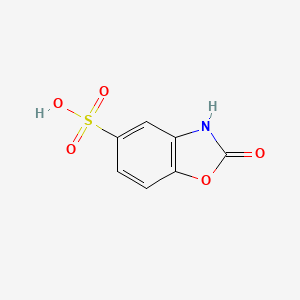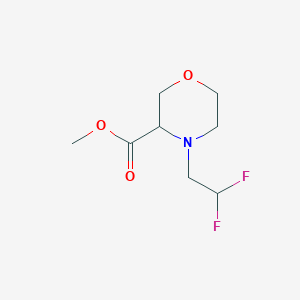
Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate
Descripción general
Descripción
Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate, also known as 4-(2,2-difluoroethyl)morpholine-3-carboxylic acid methyl ester, is an organic compound with the molecular formula C6H11F2NO3. It is a white crystalline solid that is soluble in water and organic solvents. It is a versatile synthetic intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and dyes.
Aplicaciones Científicas De Investigación
Biomedical and Photo-electrocatalytic Applications
Morpholine derivatives, such as those synthesized with carboxylic acid groups, have shown potential in biomedical applications and photo-electrocatalysis. The incorporation of morpholine units can reduce dye aggregation, enhancing stability and effectiveness in these applications (Tiravia et al., 2022).
Peptidomimetic Chemistry
Enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized for use in peptidomimetic chemistry, particularly in solid-phase peptide synthesis. This showcases the role of morpholine derivatives in the development of peptide-based therapeutic agents (Sladojevich et al., 2007).
Synthesis of Tumor Inhibitors
Morpholine derivatives have been synthesized as intermediates in the development of tumor necrosis factor alpha and nitric oxide inhibitors. Such compounds highlight the potential of morpholine derivatives in cancer treatment research (Lei et al., 2017).
Antimicrobial and Analgesic Properties
Research into methyl 3-aryl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, synthesized using morpholine, has demonstrated antimicrobial, analgesic, and antipyretic properties. This suggests the utility of morpholine derivatives in developing new therapeutic agents with multiple beneficial effects (Mar'yasov et al., 2016).
Antihypoxic Activity
N-R-amides derived from morpholine have shown significant antihypoxic effects, indicating their potential as antioxidants in therapeutic applications. Such findings contribute to the understanding of structure-biological relationships important for future drug development (Ukrainets et al., 2014).
Antibacterial Activity
Morpholine-3-carboxylic acid derivatives synthesized through click chemistry exhibited promising antibacterial activity, highlighting their potential as novel anti-bacterial agents (Narsimha et al., 2014).
Propiedades
IUPAC Name |
methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO3/c1-13-8(12)6-5-14-3-2-11(6)4-7(9)10/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGGHLMDHPJICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



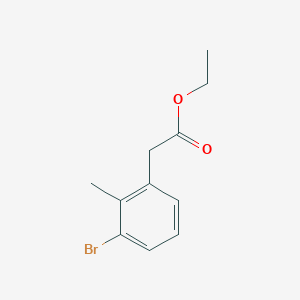
![2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1430617.png)
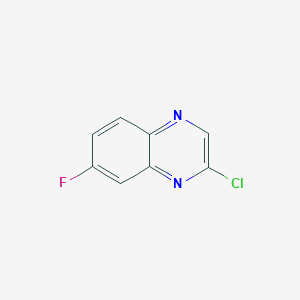
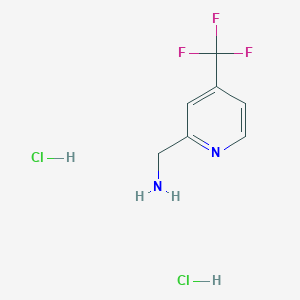
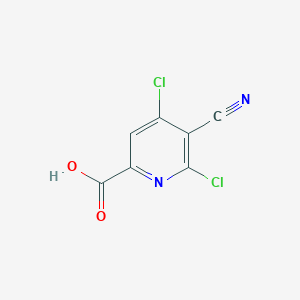
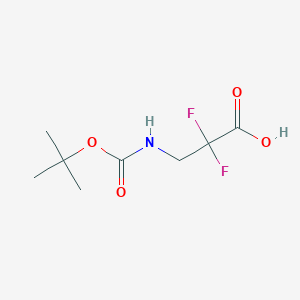
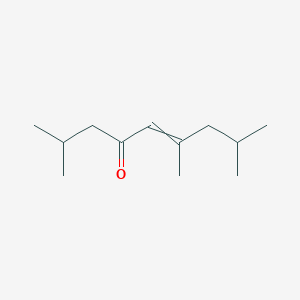
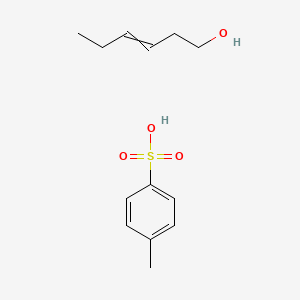
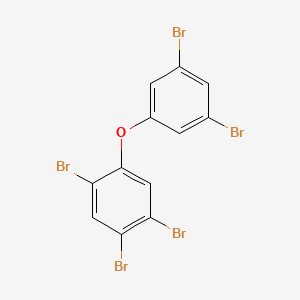
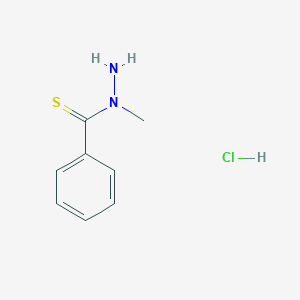
![4-Amino-5-bromo-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1430631.png)
